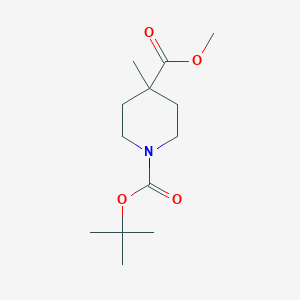

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

説明

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS 724790-59-4) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a methyl ester at the 4-position, with an additional methyl substituent on the piperidine ring. Its molecular formula is C₁₃H₂₃NO₄ (MW 257.33 g/mol), and it serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules . The tert-butyl group enhances steric protection of the carbamate, while the methyl ester and 4-methyl substituent influence lipophilicity and metabolic stability .

特性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGURLVYHVYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673676 | |

| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724790-59-4 | |

| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS No. 1415740-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C₁₃H₂₃N₁O₄

- Molecular Weight : 257.33 g/mol

- Structural Characteristics : The compound features a piperidine ring with tert-butyl and methyl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular processes and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has shown efficacy against several viral strains, with a focus on its ability to inhibit replication in vitro. The compound's mechanism likely involves interference with viral entry or replication processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular functions, making it a candidate for further investigation in drug development.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest that it may interact with G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses.

Study 1: Antiviral Efficacy

A study published in Molecules examined the antiviral activity of several derivatives of piperidine compounds, including this compound. The results demonstrated that this compound exhibited significant inhibition of viral replication at micromolar concentrations (EC50 values ranging from 5–28 μM) .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was found to inhibit specific enzymes linked to metabolic pathways associated with cancer cell proliferation. The IC50 values indicated strong inhibitory action, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

類似化合物との比較

Substituent Variations at the 4-Position

Ester Group Modifications

- Ethyl vs. Methyl Esters : Replacing the 4-methyl ester with ethyl (e.g., 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate) increases steric bulk, altering solubility and reaction kinetics in alkylation steps .

- Biphenyl Derivatives : Compounds like 1-tert-Butyl 4-ethyl 4-((3',5'-dichlorobiphenyl)methyl)piperidine-1,4-dicarboxylate exhibit enhanced π-π stacking interactions, improving binding affinity in enzyme inhibition .

Stability and Metabolic Performance

- Liver Microsomal Stability : The 4-methyl substituent in the target compound reduces oxidative metabolism compared to fluoro or unsubstituted analogues, enhancing bioavailability .

- Electrophilic Susceptibility: Cyanomethyl and iodomethyl derivatives exhibit higher reactivity in SN2 reactions but lower storage stability .

準備方法

Method 1: Boc Protection of Methyl Isonipecotate

- Starting Materials: Methyl isonipecotate, di-tert-butyl dicarbonate (Boc anhydride), triethylamine

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature (25°C), 12 hours stirring

- Procedure:

- Methyl isonipecotate is dissolved in DCM.

- Di-tert-butyl dicarbonate (1.5 equivalents) and triethylamine (2 equivalents) are added.

- The mixture is stirred for 12 hours at 25°C.

- The reaction mixture is diluted with DCM, washed with water and brine.

- The organic layer is dried over sodium sulfate and concentrated.

- Yield: 98%

- Notes: The product is typically used without further purification for subsequent steps.

Method 3: Esterification Using Trimethylsilyl Diazomethane

- Starting Materials: 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid, trimethylsilyl diazomethane

- Solvent: Acetonitrile and methanol mixture

- Conditions: 0°C for 30 minutes, then room temperature for 3 hours

- Procedure:

- Trimethylsilyl diazomethane solution is added dropwise to a suspension of Boc-protected piperidine carboxylic acid in acetonitrile/methanol at 0°C.

- The reaction is allowed to proceed at room temperature for 3 hours.

- Solvent removal under reduced pressure followed by purification via column chromatography yields the product.

- Yield: 90%

- Characterization: Confirmed by ^1H NMR and MS analysis.

Workup and Purification

- After reaction completion, typical workup involves extraction with ethyl acetate or dichloromethane.

- Organic layers are washed with brine or saturated sodium chloride solution to remove residual inorganic salts.

- Drying agents such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are used to remove traces of water.

- Concentration under reduced pressure yields crude product.

- Purification is commonly achieved by silica gel column chromatography using eluents such as chloroform with small percentages of methanol or ethyl acetate mixtures.

- Final products are often obtained as white to light yellow powders or oils with purity greater than 98% by gas chromatography.

Reaction Data Summary Table

| Method | Starting Material(s) | Reagents & Conditions | Solvent(s) | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | Methyl isonipecotate | Di-tert-butyl dicarbonate (1.5 eq), triethylamine (2 eq), 25°C | Dichloromethane (DCM) | 12 h | 98 | Wash, Dry, Concentrate |

| 2 | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Potassium carbonate, iodomethane, RT | DMF | 3 h | High | Column Chromatography |

| 3 | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Trimethylsilyl diazomethane, 0°C to RT | Acetonitrile/Methanol | 3 h | 90 | Column Chromatography |

Analytical and Physical Data

Experimental Precautions

- Protective equipment (gloves, glasses, mask) is essential to avoid skin contact.

- Operations involving toxic or irritating substances should be performed in a glove box if possible.

- Cross-contamination should be prevented by using dedicated pipetting tools.

- Proper waste disposal protocols should be followed to avoid environmental pollution.

Summary and Research Findings

The preparation of 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is well-established through Boc protection of methyl isonipecotate or piperidine-4-carboxylic acid derivatives followed by methyl esterification. The methods provide high yields (90-98%) and high purity products suitable for pharmaceutical intermediate applications. The use of di-tert-butyl dicarbonate and triethylamine in dichloromethane is the most common Boc protection approach, while methylation can be achieved either via iodomethane in the presence of base or via trimethylsilyl diazomethane esterification. Purification by column chromatography ensures removal of impurities and by-products.

These methods have been validated in multiple research articles and patents, demonstrating reproducibility and scalability for industrial applications.

Q & A

Q. What computational tools are recommended for predicting the conformational flexibility of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。